4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure This compound is notable for its diverse functional groups, including benzoyl, fluorophenyl, hexyloxyphenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Hexyloxyphenyl Group: This step involves the etherification of a phenol derivative with a hexyloxy group using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Esterification: Formation of esters with various carboxylic acids.
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-5-(2-chlorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-benzoyl-5-(2-bromophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-benzoyl-5-(2-methylphenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-1-(3-hexoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO4/c1-2-3-4-10-18-35-22-15-11-14-21(19-22)31-26(23-16-8-9-17-24(23)30)25(28(33)29(31)34)27(32)20-12-6-5-7-13-20/h5-9,11-17,19,26,32H,2-4,10,18H2,1H3/b27-25- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFQJXMCIPHLA-RFBIWTDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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